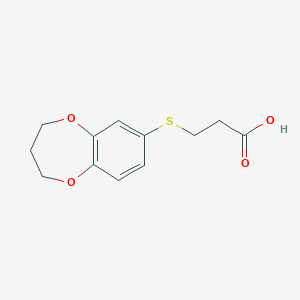
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)propanoic acid
説明
The compound “3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)propanoic acid” is a derivative of 3,4-Dihydro-2H-1,5-benzodioxepine . It is a unique chemical provided to early discovery researchers .
Molecular Structure Analysis
The molecular structure of the parent compound, 3,4-Dihydro-2H-1,5-benzodioxepin, has been analyzed . The structure consists of a 6–7 membered benzodioxepin ring . The 7-membered aliphatic ring is in a half-chair like form .Physical And Chemical Properties Analysis
The parent compound, 3,4-Dihydro-2H-1,5-benzodioxepin, has a molecular weight of 150.18 . It is a solid at room temperature .科学的研究の応用
β-Adrenergic Stimulants
The compound is part of a class of β-Adrenergic stimulants . These are drugs that stimulate the β-adrenergic receptors, which are part of the sympathetic nervous system. They are used in the treatment of various conditions such as asthma, heart failure, and certain types of shock .
Bronchial Dilator Activity
The compound has shown interesting bronchial dilator activity . This means it can help relax and widen the air passages in the lungs, making it easier to breathe. This property could make it useful in the treatment of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Organic Synthesis
The compound is an important raw material and intermediate used in organic synthesis . Organic synthesis is a method of preparation of organic compounds from readily available ones and is a very important aspect of organic chemistry .
Pharmaceuticals
The compound is used in the pharmaceutical industry . It can be used in the production of various drugs, especially those that require the stimulation of β-adrenergic receptors .
Agrochemicals
The compound is also used in the production of agrochemicals . These are chemicals, such as pesticides, herbicides, and insecticides, used in agriculture to control pests and diseases, or to enhance crop yields .
Dyestuffs
The compound is used in the production of dyestuffs . Dyestuffs are substances used to impart color to textiles, paper, leather, and other materials .
Biotransamination Reactions
The compound has been applied in the biotransamination of 3,4-dihydro-2 H -1,5-benzoxathiepin-3-one . Biotransamination is a type of chemical reaction that involves the transfer of an amino group from one molecule to another .
Chemical Research
The compound is used in chemical research, particularly in the development of new synthetic methods . For example, a practical preparative method was devised for the key intermediate, 3-0x0-3,4-dihydro-ZH- 1,5-benzodioxepin (3) (I), in the syntheses of the desired amino derivatives .
特性
IUPAC Name |
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4S/c13-12(14)4-7-17-9-2-3-10-11(8-9)16-6-1-5-15-10/h2-3,8H,1,4-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPVLLXQDURDTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)SCCC(=O)O)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



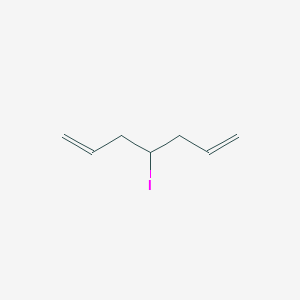
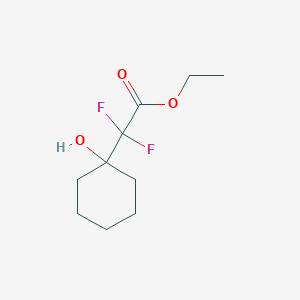
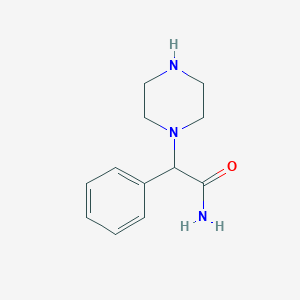
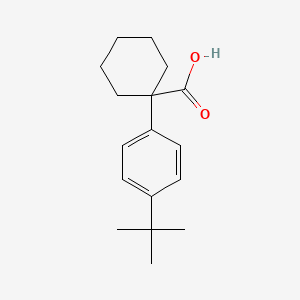
![2-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B3389274.png)
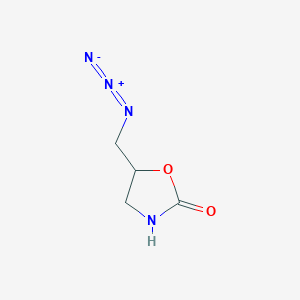


![2-{[4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3389292.png)
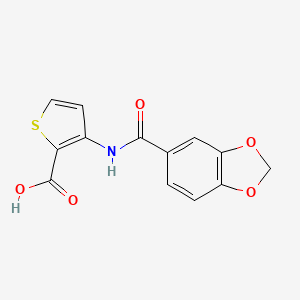
![1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3389314.png)
![1-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3389322.png)

